D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose
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Description
Alpha-D-Galp-(1->6)-alpha-D-Galp-(1->6)-D-Glcp is a trisaccharide consisting of two alpha-D-galactopyranose residues and a D-glucopyranose residue joined in sequence by (1->6) glycosidic bonds. It is functionally related to an alpha-D-Galp-(1->6)-D-Galp.
D-Gal alpha 1->6D-Gal alpha 1->6D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Rehmannia glutinosa with data available.
Scientific Research Applications
Alpha-amylase Determination : A new substrate, 4-O-beta-D-galactopyranosylmaltotetraose (Gal-G4), is used for determining alpha-amylase in serum and urine. This method, involving a coupled assay with alpha-glucosidase, glucokinase, and glucose-6-phosphate dehydrogenase as auxiliary enzymes, has potential applications in clinical chemistry (Kikuchi et al., 1998).
Insulin Release Mechanism : Research on the metabolism of alpha- and beta-D-glucose in isolated islets suggests that alpha-D-Glucose exerts a more marked insulinotropic action than beta-D-glucose. This difference in action may be linked to the glycolytic flux and is significant for understanding the stimulus-secretion coupling of glucose-induced insulin release (Malaisse et al., 1976).
Sugar-Sensing Mechanisms in Plants : A study on barley embryos indicates the existence of independent glucose and disaccharide sensing processes modulating the expression of alpha-amylase. This research provides insights into the role of different sugars in plant physiology and metabolic regulation (Loreti et al., 2000).
Endoglycosidase Activities : Research on endo-alpha-N-acetyl-D-galactosaminidase from Diplococcus pneumoniae shows its transglycosylation and transfer reaction activities. This enzyme's ability to catalyze transfer of Gal beta 1----3GalNAc to various acceptors, including glycerol and hexoses, has potential applications in the synthesis of glycosides (Bardales & Bhavanandan, 1989).
Design of Glycogen Phosphorylase Inhibitors : Research involving the study of alpha- and beta-C-glucosides and 1-thio-beta-D-glucose compounds provides insights into designing inhibitors of glycogen phosphorylase. This work is relevant in understanding and managing glycogen metabolism (Watson et al., 1994).
Immunomodulatory Activities : A study on dendritic cells expressing transgenic Galectin-1 (gal-1) highlights its potential to prevent Type 1 diabetes through regulatory effects on activated T cells. This research is significant in the field of immunotherapy and autoimmune diseases (Perone et al., 2006).
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9+,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJQEBRMDXPWNX-SMGIPPFUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928283 |
Source
|
Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13382-86-0 |
Source
|
Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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